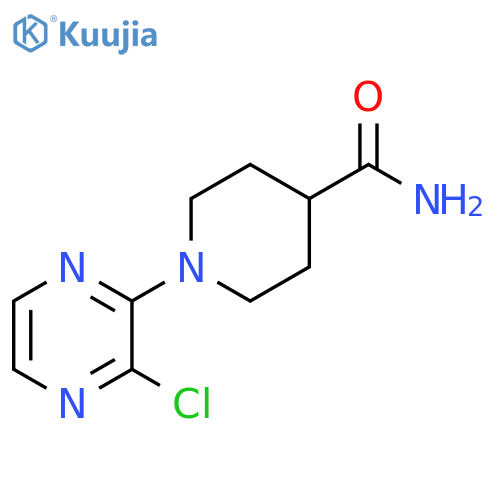Cas no 1248790-72-8 (1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide)

1248790-72-8 structure
商品名:1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide
CAS番号:1248790-72-8
MF:C10H13ClN4O
メガワット:240.689420461655
CID:5558283
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide
-
- インチ: 1S/C10H13ClN4O/c11-8-10(14-4-3-13-8)15-5-1-7(2-6-15)9(12)16/h3-4,7H,1-2,5-6H2,(H2,12,16)
- InChIKey: ZMRCZFQYKCUQMK-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=CN=C2Cl)CCC(C(N)=O)CC1
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1908-1865-0.25g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
| Life Chemicals | F1908-1865-1g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
| TRC | C125516-1g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 1g |
$ 865.00 | 2022-06-06 | ||
| Life Chemicals | F1908-1865-10g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 10g |
$2566.0 | 2023-09-07 | |
| Life Chemicals | F1908-1865-2.5g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 2.5g |
$1222.0 | 2023-09-07 | |
| Life Chemicals | F1908-1865-5g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 5g |
$1833.0 | 2023-09-07 | |
| Life Chemicals | F1908-1865-0.5g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
| TRC | C125516-100mg |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 100mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C125516-500mg |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 500mg |
$ 570.00 | 2022-06-06 |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1248790-72-8 (1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide) 関連製品
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1189426-16-1(Sulfadiazine-13C6)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
